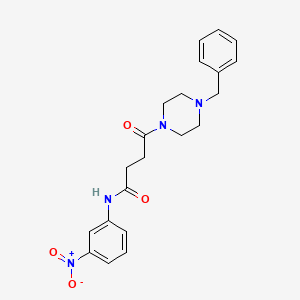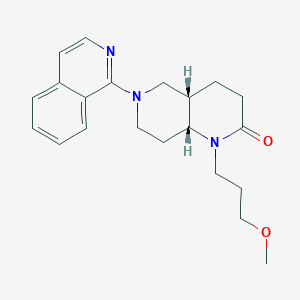![molecular formula C20H21N3O3S B5317395 N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)
N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as CSP-1103, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. CSP-1103 has shown potential as a therapeutic agent for various disorders due to its unique biochemical and physiological properties.
Mécanisme D'action
The exact mechanism of action of N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a type of ionotropic receptor that is involved in various physiological processes such as learning, memory, and inflammation. By blocking the α7 nAChR, this compound may modulate the release of neurotransmitters and reduce inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been found to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its high selectivity for the α7 nAChR, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One potential area of research is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic effects in other disorders such as schizophrenia and Alzheimer's disease. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify potential biomarkers for its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for various disorders. Its unique biochemical and physiological properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
Méthodes De Synthèse
N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-cyanobenzaldehyde with 4-methylbenzenesulfonyl chloride to form the intermediate compound 4-(4-methylphenylsulfonyl)-4-phenylbut-3-en-2-one. The intermediate compound is then reacted with piperidinecarboxylic acid to produce this compound.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various disorders such as neuropathic pain, depression, and anxiety. In preclinical studies, this compound has shown promising results in reducing pain and inflammation in animal models of neuropathic pain. It has also demonstrated anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-2-8-19(9-3-15)27(25,26)23-12-10-17(11-13-23)20(24)22-18-6-4-16(14-21)5-7-18/h2-9,17H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNRHBISRFEIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5317315.png)

![N-[(2S)-pyrrolidin-2-ylmethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5317324.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylphenyl)nicotinamide](/img/structure/B5317333.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5317340.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5317346.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5317357.png)
![5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5317365.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5317378.png)
![1-{5-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}anthra-9,10-quinone](/img/structure/B5317397.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317399.png)
![2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide](/img/structure/B5317406.png)
